molecular formula C6H6ClN2O3P B14651199 3-Phosphonobenzene-1-diazonium chloride CAS No. 51395-71-2

3-Phosphonobenzene-1-diazonium chloride

Cat. No.: B14651199
CAS No.: 51395-71-2
M. Wt: 220.55 g/mol
InChI Key: NRZVGRCOIHEMAE-UHFFFAOYSA-N
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Description

3-Phosphonobenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a phosphonic acid group (-PO₃H₂) attached to the benzene ring, making it a unique and versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Phosphonobenzene-1-diazonium chloride typically involves the diazotization of 3-aminobenzenephosphonic acid. This process is carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain low temperatures and prevent decomposition of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Phosphonobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions.

Properties

CAS No.

51395-71-2

Molecular Formula

C6H6ClN2O3P

Molecular Weight

220.55 g/mol

IUPAC Name

3-phosphonobenzenediazonium;chloride

InChI

InChI=1S/C6H5N2O3P.ClH/c7-8-5-2-1-3-6(4-5)12(9,10)11;/h1-4H,(H-,9,10,11);1H

InChI Key

NRZVGRCOIHEMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)[N+]#N.[Cl-]

Origin of Product

United States

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